molecular formula C8H7BrN2O B3283886 3-Amino-5-bromoindolin-2-one CAS No. 774501-93-8

3-Amino-5-bromoindolin-2-one

Cat. No. B3283886
CAS RN: 774501-93-8
M. Wt: 227.06 g/mol
InChI Key: ZPTWXWQOQKYHCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of 3-Amino-5-bromoindolin-2-one. For instance, a novel formal (4 + 1) annulation between N-(o-chloromethyl)aryl amides and 3-chlorooxindoles has been utilized to synthesize a series of 2,3′-spirobi(indolin)-2′-ones in high yields . The efficient synthesis of this compound is crucial for further investigations.


Molecular Structure Analysis

The molecular structure of 3-Amino-5-bromoindolin-2-one consists of an indolinone scaffold with a bromine atom at position 5 and an amino group at position 3. The 2-one moiety imparts aromaticity and contributes to its biological activity . You can visualize the 2D structure of this compound using tools like MolView.


Chemical Reactions Analysis

The compound’s reactivity and chemical behavior are essential for understanding its applications. While specific reactions involving 3-Amino-5-bromoindolin-2-one may vary, it can participate in various transformations, such as nucleophilic substitutions, cyclizations, and condensations. Investigating its reactivity with different functional groups is crucial for drug development and synthetic applications .


Physical And Chemical Properties Analysis

  • Melting Point : Information on the melting point of 3-Amino-5-bromoindolin-2-one is available in chemical databases .

Mechanism of Action

The mechanism of action of 3-Amino-5-bromoindolin-2-one likely involves interactions with cellular targets. For instance, derivatives of this scaffold have been evaluated for their anticancer activity. Some compounds exhibit potent antiproliferative effects against breast (MCF-7) and lung (A-549) cancer cell lines. Further studies have explored their impact on caspase activation, which suggests pro-apoptotic activity .

properties

IUPAC Name

3-amino-5-bromo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTWXWQOQKYHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromoindolin-2-one

CAS RN

774501-93-8
Record name 3-Amino-5-bromo-1,3-dihydro-2H-indol-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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